2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile often involves the formation of benzonitriles from precursor chemicals through various chemical reactions. A practical method for the synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride has been described, showcasing the versatility of methods available for synthesizing such compounds (Kangani, Day, & Kelley, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile has been characterized using various spectroscopic techniques. For example, the spectroscopic (FT-IR, UV-vis), Fukui function, NLO, NBO, NPA, and tautomerism effect analysis of a related compound, (E)-2-[(2-hydroxy-6-methoxypyridin-4-yl)amino]benzonitrile, was thoroughly investigated, providing insights into the structural aspects of such molecules (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).
Chemical Reactions and Properties
Chemical reactions involving 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile and related compounds can be diverse. A study on the double anionic cycloaromatization initiated by methoxide addition provides an example of the chemical reactions such compounds can undergo, leading to the formation of various products (Wu, Lin, & Chen, 1999).
Physical Properties Analysis
The physical properties of 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile can be inferred from studies on similar compounds. The crystal structure, spectroscopic data, and thermal properties offer valuable information about the physical characteristics of such molecules. An example is the study on the crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile, which contributes to understanding the molecular packing and physical properties of related compounds (Erzunov et al., 2023).
Chemical Properties Analysis
The chemical properties of compounds like 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile are closely related to their functional groups and molecular structure. Studies on the reactivity, stability, and interactions of such compounds provide insights into their chemical behavior. For instance, the photochemical addition of 2,2,2-trifluoroethanol to benzonitrile and its derivatives illustrates the potential chemical transformations and reactivity patterns of these molecules (Foster, Pincock, Pincock, & Thompson, 1998).
Scientific Research Applications
Photochemical Additions : Research by Foster et al. (1998) focused on the photochemical addition of 2,2,2-trifluoroethanol to benzonitrile. They found that irradiation with 254-nm light leads to the formation of four addition products, demonstrating the chemical's reactivity under specific conditions (Foster, Pincock, Pincock, & Thompson, 1998).
Liquid Crystalline Behavior and Photophysical Properties : Ahipa et al. (2014) synthesized a series of luminescent benzonitriles with potential as mesogens. These compounds, including variations of 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, exhibited distinct liquid crystalline behavior and photophysical properties, useful in materials science (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Synthesis of Benzonitriles : Kangani, Day, and Kelley (2008) described a method for synthesizing benzonitriles, including variations of the compound , using bis(2-methoxyethyl)aminosulfur trifluoride. This highlights its utility in synthetic chemistry (Kangani, Day, & Kelley, 2008).
Electrolyte Additive in Batteries : Huang et al. (2014) explored the use of a related compound, 4-(Trifluoromethyl)-benzonitrile, as an electrolyte additive in high voltage lithium-ion batteries. This research suggests potential applications in energy storage technologies (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).
Dye Sensitized Solar Cells : Latini et al. (2014) studied benzonitrile-based electrolytes, including compounds similar to 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, for use in dye-sensitized solar cells. This research indicates its relevance in renewable energy applications (Latini, Aldibaja, Cavallo, & Gozzi, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation and may cause respiratory irritation . The precautionary statements are P261;P271;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-15-8-3-2-4-9(7(8)5-14)16-6-10(11,12)13/h2-4H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPIHUUPWYOKIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379497 | |
Record name | 2-methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
CAS RN |
175204-03-2 | |
Record name | 2-methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.